![molecular formula C14H23N3 B3135623 {3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine CAS No. 40255-47-8](/img/structure/B3135623.png)
{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine
Descripción general
Descripción
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . It is also known as 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine . The empirical formula is C12H19N3 and the molecular weight is 205.30 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including derivatives of 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole and 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, were found to possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Crystal Structure Analysis
- The crystal structure of 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, a piperazine-supported amine, was analyzed, revealing a three-dimensional network formed by hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).
CO2 Capture Applications
- Piperazine-immobilized polymeric membranes showed high CO2 separation performance, particularly 3-(1-piperazinyl)-1,2-propanediol (PzPD)-containing polymeric membranes. These membranes interact with CO2, forming carbamate and bicarbonate ions, enhancing CO2 diffusivity (Taniguchi et al., 2020).
Luminescent Properties
- Novel piperazine substituted naphthalimide compounds demonstrated fluorescence quantum yields and photo-induced electron transfer properties, suggesting potential use in pH probe and PET process applications (Gan et al., 2003).
Bioactivities
- New phenolic Mannich bases with piperazines were synthesized and evaluated for cytotoxic/anticancer and CA inhibitory effects, showing potential as leading compounds for further studies (Gul et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-amine are yet to be identified. The compound is a complex organic molecule that may interact with various proteins or receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular function .
Biochemical Pathways
The compound may influence a variety of pathways, depending on its targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound’s effects would depend on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-amine .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Cellular Effects
3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDYQOBBDRREIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


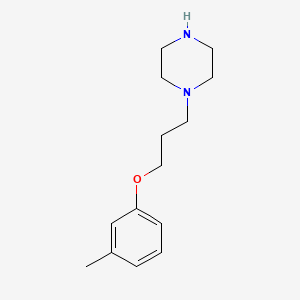
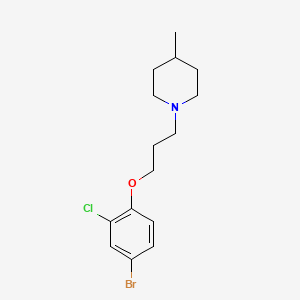
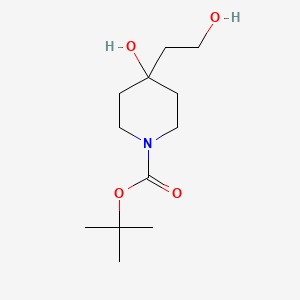


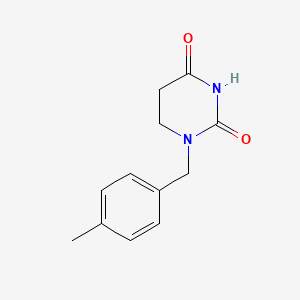
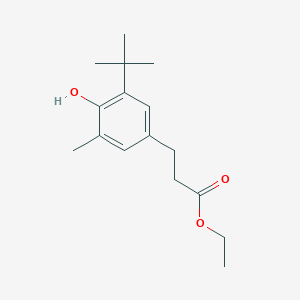
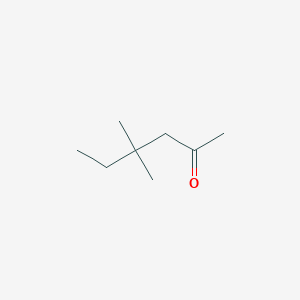
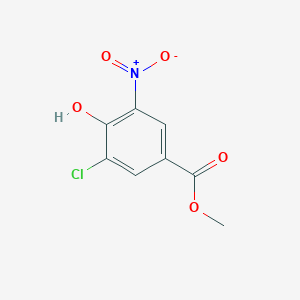
![[(E)-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B3135632.png)
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

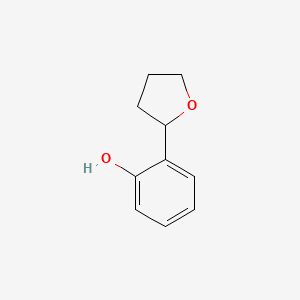
![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)
